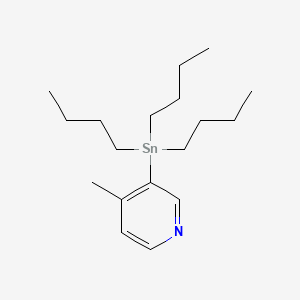

Tributyl-(4-methyl-3-pyridyl)stannane

Description

BenchChem offers high-quality Tributyl-(4-methyl-3-pyridyl)stannane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributyl-(4-methyl-3-pyridyl)stannane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1204580-81-3 |

|---|---|

Molecular Formula |

C18H33NSn |

Molecular Weight |

382.2 g/mol |

IUPAC Name |

tributyl-(4-methylpyridin-3-yl)stannane |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; |

InChI Key |

YSTITYJVFYFDAW-UHFFFAOYSA-N |

Synonyms |

4-Methyl-3-(tributylstannyl)pyridine |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Tributyl-(4-methyl-3-pyridyl)stannane: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Tributyl-(4-methyl-3-pyridyl)stannane, a versatile organotin reagent pivotal in modern synthetic and medicinal chemistry. We will delve into its core properties, synthesis, and application in the construction of complex molecular architectures, particularly focusing on its role in the synthesis of 3,4'-bipyridyl derivatives through the Stille cross-coupling reaction. This document is intended to be a practical resource, offering not just theoretical knowledge but also actionable protocols and insights derived from extensive field experience.

Core Compound Identification and Properties

Tributyl-(4-methyl-3-pyridyl)stannane is a key organometallic building block, valued for its stability and reactivity in palladium-catalyzed cross-coupling reactions.

CAS Number: 1204580-81-3[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in any synthetic protocol. The key properties of Tributyl-(4-methyl-3-pyridyl)stannane are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₃NSn | Sigma-Aldrich |

| Molecular Weight | 382.17 g/mol | [1] |

| Appearance | Solid | Sigma-Aldrich |

| Solubility | Sparingly soluble in water. | [2] |

Synthesis of Tributyl-(4-methyl-3-pyridyl)stannane

The synthesis of pyridylstannanes can be achieved through several methods. A common and effective approach involves the reaction of a lithiated pyridine derivative with a trialkyltin halide. While a specific, detailed protocol for the synthesis of Tributyl-(4-methyl-3-pyridyl)stannane is not widely published, a general and reliable procedure can be adapted from the synthesis of similar pyridylstannanes.

The logical workflow for such a synthesis is depicted below:

Caption: General workflow for the synthesis of Tributyl-(4-methyl-3-pyridyl)stannane.

The rationale behind this two-step, one-pot synthesis lies in the facile halogen-metal exchange of the aryl bromide with n-butyllithium to generate a highly nucleophilic organolithium intermediate. This intermediate readily reacts with the electrophilic tin center of tributyltin chloride to form the desired carbon-tin bond. Low temperatures are crucial to prevent side reactions and decomposition of the organolithium species.

The Stille Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organostannane and an organic halide or triflate, catalyzed by a palladium complex.[3] This reaction is renowned for its tolerance of a wide array of functional groups, making it particularly valuable in the synthesis of complex molecules in drug discovery.[4][5]

The Catalytic Cycle

The mechanism of the Stille coupling is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organostannane (Ar²-SnBu₃) transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Experimental Protocol: Synthesis of 4-Methyl-3-(pyridin-3-yl)pyridine via Stille Coupling

The following protocol provides a detailed, step-by-step methodology for the Stille cross-coupling of Tributyl-(4-methyl-3-pyridyl)stannane with 3-bromopyridine to synthesize a 3,4'-bipyridyl derivative. This protocol is a self-validating system, with each step designed to ensure optimal reaction conditions and product yield.

Materials

-

Tributyl-(4-methyl-3-pyridyl)stannane (1.0 eq)

-

3-Bromopyridine (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Anhydrous and degassed toluene

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Tributyl-(4-methyl-3-pyridyl)stannane and 3-bromopyridine.

-

Solvent Addition: Add anhydrous and degassed toluene to the flask via syringe.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts as a precipitate. Filter the mixture through a pad of celite. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-methyl-3-(pyridin-3-yl)pyridine.

Caption: Step-by-step workflow for the Stille coupling protocol.

Applications in Medicinal Chemistry and Drug Discovery

Bipyridine and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[5] The 3,4'-bipyridyl scaffold, readily accessible through the Stille coupling with Tributyl-(4-methyl-3-pyridyl)stannane, is of particular interest. These compounds have been investigated for their potential as:

-

Anticancer Agents: The bipyridine core can coordinate with metal ions that are essential for tumor growth, or they can intercalate with DNA, leading to cytotoxic effects.

-

Neurological Disorder Therapeutics: Derivatives of bipyridines have shown activity as antagonists for various receptors in the central nervous system, suggesting potential applications in treating conditions like anxiety and depression.[7]

-

Anti-inflammatory Agents: Some bipyridine derivatives have demonstrated the ability to inhibit inflammatory pathways.

-

Antiviral and Antimicrobial Agents: The nitrogen atoms in the pyridine rings can interact with biological targets in viruses and bacteria, inhibiting their replication and growth.

The "magic methyl" group at the 4-position of the stannane reagent can significantly influence the pharmacokinetic and pharmacodynamic properties of the final bipyridyl product.[7] This substitution can enhance binding affinity to a target protein, block metabolic sites to increase in vivo stability, and improve oral bioavailability.

Safety and Handling

Organotin compounds, including Tributyl-(4-methyl-3-pyridyl)stannane, are toxic and should be handled with extreme care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All waste containing organotin residues must be disposed of according to institutional and environmental regulations.

Conclusion

Tributyl-(4-methyl-3-pyridyl)stannane is a valuable and versatile reagent for the synthesis of complex heterocyclic compounds. Its application in the Stille cross-coupling reaction provides a reliable and efficient method for the construction of 3,4'-bipyridyl derivatives, which are important scaffolds in drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful and safe implementation in the research and development of novel therapeutics.

References

-

PubChem. 3-(Tributylstannyl)pyridine. Available at: [Link]

-

ACS Publications. Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. Available at: [Link]

-

PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Available at: [Link]

- Google Patents. Preparation method of 3-amino-4-methylpyridine.

-

The Royal Society of Chemistry. Supplementary Information for: A general and practical method for the synthesis of stannyl-substituted arenes and heteroarenes. Available at: [Link]

-

Wikipedia. Stille reaction. Available at: [Link]

-

Chemistry LibreTexts. Stille Coupling. Available at: [Link]

-

ResearchGate. 13C-NMR spectrum of (4). Available at: [Link]

-

PubMed Central. The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

-

ChemBK. 3-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE. Available at: [Link]

-

Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. Available at: [Link]

-

PubMed Central. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Available at: [Link]

-

Organic Syntheses. Preparation of Tributyl(iodomethyl)stannane. Available at: [Link]

-

MDPI. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Available at: [Link]

-

MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]

-

ACS Publications. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Available at: [Link]

-

PubMed. Design, synthesis, and evaluation of 2,2'-bipyridyl derivatives as bifunctional agents against Alzheimer's disease. Available at: [Link]

-

PubMed Central. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. Available at: [Link]

- Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.

-

ChemBK. 3-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE. Available at: [Link]

-

Justia Patents. Process for the preparation of tofacitinib and intermediates thereof. Available at: [Link]

-

Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Available at: [Link]

-

Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. Available at: [Link]

-

University of Windsor. The Mechanisms of the Stille Reaction. Available at: [Link]

-

PubChem. 2-(Tributylstannyl)pyridine. Available at: [Link]

-

Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - IE [thermofisher.com]

- 6. CAS 81998-04-1: 4′-Methyl[2,2′-bipyridine]-4-methanol [cymitquimica.com]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methyl-3-(tributylstannyl)pyridine: Synthesis, Characterization, and Application in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its presence in numerous natural products and pharmaceuticals. The strategic functionalization of the pyridine ring allows for the precise tuning of molecular properties, making it a critical building block in the design of novel therapeutic agents and functional materials. Among the array of functionalized pyridines, organostannane derivatives, such as 4-Methyl-3-(tributylstannyl)pyridine, have emerged as powerful intermediates. Their utility lies primarily in their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which enables the formation of carbon-carbon bonds with a high degree of control and functional group tolerance.

This guide provides a comprehensive overview of 4-Methyl-3-(tributylstannyl)pyridine, covering its synthesis, detailed characterization, and its application as a key reagent in organic synthesis. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile compound in their work.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in any experimental setting.

| Property | Value | Source |

| IUPAC Name | 4-Methyl-3-(tributylstannyl)pyridine | Sigma-Aldrich |

| CAS Number | 1204580-81-3 | Sigma-Aldrich |

| Molecular Formula | C₁₈H₃₃NSn | Sigma-Aldrich |

| Molecular Weight | 382.17 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

Synthesis and Characterization

The reliable synthesis and thorough characterization of 4-Methyl-3-(tributylstannyl)pyridine are paramount to ensure its purity and reactivity in subsequent applications. The most common and effective route to this compound starts from the corresponding halo-pyridine, typically 3-bromo-4-methylpyridine.

Synthesis of 3-Bromo-4-methylpyridine

The precursor, 3-bromo-4-methylpyridine, can be synthesized from 4-methylpyridine through a bromination reaction.

Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine

-

To a solution of 4-methylpyridine (1.0 eq) in a suitable solvent, add a brominating agent such as N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid.

-

The reaction mixture is typically heated to facilitate the electrophilic aromatic substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography to yield pure 3-bromo-4-methylpyridine[1].

Stannylation of 3-Bromo-4-methylpyridine

The conversion of 3-bromo-4-methylpyridine to the desired organostannane is achieved through a metal-halogen exchange followed by quenching with a tributyltin electrophile.

Experimental Protocol: Synthesis of 4-Methyl-3-(tributylstannyl)pyridine

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-4-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise. The reaction mixture is stirred at this temperature for a period to ensure complete lithium-halogen exchange.

-

Tributyltin chloride (1.2 eq) is then added dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 4-Methyl-3-(tributylstannyl)pyridine.

Caption: Synthesis of 4-Methyl-3-(tributylstannyl)pyridine.

Spectroscopic Characterization

Due to the lack of publicly available experimental NMR data for 4-Methyl-3-(tributylstannyl)pyridine, the following are predicted chemical shifts and general characteristics based on known data for similar structures, such as 3-(tributylstannyl)pyridine and other substituted pyridines.

¹H NMR Spectroscopy:

-

Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the 2-position is expected to be the most downfield, followed by the proton at the 6-position. The proton at the 5-position will be the most upfield of the aromatic signals.

-

Methyl Protons: A singlet corresponding to the methyl group at the 4-position is expected around δ 2.2-2.5 ppm.

-

Tributyl Protons: The protons of the three butyl groups attached to the tin atom will appear in the aliphatic region (δ 0.8-1.6 ppm) as a series of multiplets.

¹³C NMR Spectroscopy:

-

Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon directly attached to the tin atom (C3) will show coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

Methyl Carbon: The methyl carbon at the 4-position is expected to appear around δ 15-20 ppm.

-

Tributyl Carbons: The carbons of the butyl groups will appear in the aliphatic region (δ 10-30 ppm).

Applications in Organic Synthesis: The Stille Cross-Coupling Reaction

The primary and most significant application of 4-Methyl-3-(tributylstannyl)pyridine is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms.

The Catalytic Cycle of the Stille Reaction

The mechanism of the Stille coupling is a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) species with both organic partners attached.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of 4-Methyl-3-(tributylstannyl)pyridine with an Aryl Iodide

Materials:

-

4-Methyl-3-(tributylstannyl)pyridine

-

Aryl iodide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

-

Anhydrous solvent (e.g., toluene, DMF, or dioxane)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and any phosphine ligand.

-

Add the anhydrous solvent, followed by the aryl iodide and 4-Methyl-3-(tributylstannyl)pyridine.

-

If using, add the CuI co-catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

Work-up and Purification: The Challenge of Organotin Byproducts

A significant challenge in Stille couplings is the removal of toxic and often non-polar organotin byproducts, such as tributyltin halides. Several methods have been developed to address this issue.

Experimental Protocol: Removal of Tributyltin Byproducts with Potassium Fluoride

-

Dilute the reaction mixture with an organic solvent like diethyl ether.

-

Stir the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for several hours. This precipitates the tin as insoluble and less toxic tributyltin fluoride (Bu₃SnF)[2].

-

Filter the mixture through a pad of celite to remove the solid Bu₃SnF.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Safety and Handling of Organotin Compounds

Organotin compounds, particularly tributyltin derivatives, are highly toxic and require strict handling precautions.

Toxicity:

-

High Acute Toxicity: They are toxic by all routes of exposure: inhalation, ingestion, and skin contact[3].

-

Neurotoxicity: Some organotins can affect the central nervous system[3].

-

Immunotoxicity and Endocrine Disruption: Tributyltin compounds are known to be immunotoxic and can act as endocrine disruptors.

-

Environmental Hazard: Organotins are very toxic to aquatic life and can have long-lasting adverse effects on the environment.

Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; butyl rubber or laminate gloves are recommended), and safety goggles.

-

Ventilation: All work with organotin compounds should be conducted in a well-ventilated chemical fume hood.

-

Waste Disposal: Dispose of all organotin waste, including contaminated consumables, as hazardous waste according to institutional and local regulations. Do not discharge to the environment.

-

Decontamination: Decontaminate all glassware and work surfaces thoroughly after use.

Conclusion

4-Methyl-3-(tributylstannyl)pyridine is a valuable and versatile building block for the synthesis of complex molecules, particularly through the Stille cross-coupling reaction. Its utility in constructing carbon-carbon bonds with high functional group tolerance makes it a significant tool for researchers in drug discovery and materials science. However, its high toxicity necessitates a thorough understanding of and strict adherence to safety protocols. By following the synthetic, purification, and handling procedures outlined in this guide, scientists can effectively and safely leverage the synthetic potential of this powerful reagent.

References

-

Organic Syntheses. Palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]

-

Hashemi, E.; Teimoury, M. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 2026, 16, 1-25. [Link]

-

University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

-

National Institutes of Health. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]

-

Baudin, J. B.; et al. Synthesis, structure, and properties of oligo-tridentate ligands; covalently assembled precursors of coordination arrays. Canadian Journal of Chemistry, 1997, 75(2), 168-181. [Link]

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

SpectraBase. 3-(Tributylstannyl)pyridine - 13C NMR. [Link]

-

ChemBK. 3-(tributylstannanyl)pyridine. [Link]

Sources

The Advent of Pyridylstannanes: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Moiety and the Dawn of a New Coupling Era

The pyridine ring, a quintessential nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to act as a ligand have cemented its importance in a vast array of functional molecules. The development of efficient methods for the construction of carbon-carbon bonds involving this motif has therefore been a paramount objective for synthetic chemists. The late 20th century witnessed a revolution in this field with the advent of palladium-catalyzed cross-coupling reactions. Among these, the Stille reaction, which forges a bond between an organostannane and an organic electrophile, emerged as a particularly powerful tool due to the air and moisture stability of the organotin reagents.[1][2] This guide provides an in-depth exploration of a specialized class of these reagents: the pyridylstannanes. We will delve into their historical discovery, detail their synthesis, and illuminate their applications, providing both field-proven insights and actionable experimental protocols.

A Historical Perspective: The Genesis of the Stille Reaction and the Rise of Heteroaromatic Stannanes

The journey of pyridylstannanes is intrinsically linked to the broader history of the Stille reaction. The first palladium-catalyzed coupling of aryl halides with organotin reagents was reported by Colin Eaborn in 1976.[1] This was followed by Toshihiko Migita's work in 1977 on the coupling of acyl chlorides with alkyl-tin reagents.[1] However, it was the comprehensive synthetic and mechanistic studies by John Kenneth Stille in the late 1970s and early 1980s that truly established this transformation as a cornerstone of organic synthesis, leading to the reaction bearing his name.[3]

While the early focus was on aryl and vinyl stannanes, the extension of this methodology to include heteroaromatic systems was a natural and crucial progression. The incorporation of heteroaryl groups, such as pyridine, into complex molecules is of immense interest in drug discovery and materials science. Pyridylstannanes offered a stable and versatile means to achieve this, overcoming some of the challenges associated with other organometallic pyridine derivatives. The development of synthetic routes to these reagents in the years following the initial discovery of the Stille reaction paved the way for their widespread adoption.

The Synthesis of Pyridylstannane Reagents: A Methodological Overview

The most prevalent and reliable method for the synthesis of pyridylstannanes involves a lithium-halogen exchange reaction on a halopyridine, followed by quenching with a trialkyltin halide. This approach offers a high degree of regioselectivity and generally proceeds in good to excellent yields.

A typical synthetic sequence for the preparation of 2-(tributylstannyl)pyridine is initiated with 2-bromopyridine. The reaction is carried out under an inert atmosphere at low temperatures, typically -78 °C, in an anhydrous ethereal solvent such as tetrahydrofuran (THF). An organolithium reagent, most commonly n-butyllithium, is added dropwise to effect the lithium-halogen exchange, generating the 2-lithiopyridine intermediate. This highly reactive species is then quenched by the addition of a trialkyltin halide, such as tributyltin chloride, to furnish the desired 2-(tributylstannyl)pyridine.[4]

The causality behind these experimental choices is rooted in the fundamental principles of organometallic chemistry. The low temperature is critical to control the reactivity of the organolithium reagent and to prevent side reactions, such as the decomposition of the 2-lithiopyridine intermediate. The use of an anhydrous, aprotic solvent is essential to avoid quenching the highly basic organolithium species. The choice of the trialkyltin group (e.g., tributyl vs. trimethyl) can influence the reactivity and purification of the final product. Tributylstannyl derivatives are often favored due to their ease of handling and purification, although the toxicity of organotin compounds necessitates careful handling and disposal procedures.

A similar strategy can be employed for the synthesis of other pyridylstannane isomers, such as 4-(tributylstannyl)pyridine, starting from the corresponding halopyridine.

Diagram of the General Synthetic Workflow for Pyridylstannanes

Caption: General workflow for the synthesis of pyridylstannane reagents.

Key Applications in Cross-Coupling Chemistry

The primary utility of pyridylstannane reagents lies in their application as nucleophilic partners in palladium-catalyzed Stille cross-coupling reactions. This transformation allows for the direct and regioselective formation of a carbon-carbon bond between the pyridine ring and a variety of sp²-hybridized carbon atoms, including those in aryl, heteroaryl, vinyl, and acyl halides or triflates.

The catalytic cycle of the Stille reaction is a well-established sequence of elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The pyridyl group is transferred from the tin atom of the pyridylstannane to the palladium center, displacing the halide or triflate. This is often the rate-determining step.

-

Reductive Elimination: The two organic moieties on the palladium complex (R¹ and the pyridyl group) couple, and the desired biaryl product is eliminated, regenerating the Pd(0) catalyst.

Diagram of the Stille Coupling Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The versatility of the Stille reaction with pyridylstannanes has made it a valuable tool in the synthesis of numerous biologically active compounds and functional materials. For instance, it has been employed in the construction of complex alkaloids and in the synthesis of ligands for catalysis and materials science.[1]

Experimental Protocols

Synthesis of 2-(Tributylstannyl)pyridine

This protocol is adapted from a representative literature procedure.[4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Bromopyridine | 158.00 | 3.3 g | 21.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 9.0 mL | 22.5 |

| Tributyltin chloride | 325.59 | 6.3 mL (approx. 7.5 g) | 23.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |

| Saturated aqueous NH₄Cl | - | As needed | - |

| Ethyl acetate | - | As needed | - |

| Saturated aqueous NaCl | - | As needed | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine (3.3 g, 21.0 mmol) and anhydrous THF (30 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (9.0 mL of a 2.5 M solution in hexanes, 22.5 mmol) dropwise to the stirred solution. The reaction mixture will typically change color.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add tributyltin chloride (6.3 mL, 23.0 mmol) to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 3 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash the organic layer with a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Safety Considerations:

Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5] Organolithium reagents are pyrophoric and must be handled under an inert atmosphere with extreme care.

Conclusion and Future Outlook

Pyridylstannane reagents, born from the development of the Stille cross-coupling reaction, have become indispensable tools in the synthetic chemist's arsenal. Their stability, coupled with the mild and versatile nature of the Stille reaction, has enabled the construction of a vast array of complex molecules containing the pyridine motif. While concerns about the toxicity of tin byproducts have led to the development of alternative "tin-free" coupling methodologies, the reliability and broad functional group tolerance of the Stille reaction with pyridylstannanes ensure its continued relevance in both academic research and industrial applications. Future developments in this area may focus on the design of more atom-economical and environmentally benign stannane reagents and catalytic systems, further expanding the reach and utility of this powerful synthetic transformation.

References

- Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524.

- Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997, 50, 1–652.

- Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004, 43, 4704–4734.

-

Stille reaction. In Wikipedia; [Link] (accessed Jan 27, 2026).

-

Stille Coupling. In Chemistry LibreTexts; [Link] (accessed Jan 27, 2026).

-

The Stille Reaction. In Organic Reactions; [Link] (accessed Jan 27, 2026).

-

Stille Coupling. In NROChemistry; [Link] (accessed Jan 27, 2026).

- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. J. Org. Chem.2006, 71, 2535-2538.

-

Stille reaction. In Wikipedia; [Link] (accessed Jan 27, 2026).

-

Stille Coupling. In Chemistry LibreTexts; [Link] (accessed Jan 27, 2026).

-

Stille cross-coupling reaction. In YouTube; [Link] (accessed Jan 27, 2026).

Sources

An In-Depth Technical Guide to the Structure Elucidation of Tributyl-(4-methyl-3-pyridyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl-(4-methyl-3-pyridyl)stannane is an organotin compound of significant interest in synthetic organic chemistry. As a key intermediate, it serves as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, for the formation of carbon-carbon bonds.[1] The strategic placement of the tributylstannyl group on the pyridine ring, adjacent to a methyl group, offers unique opportunities for the synthesis of complex heterocyclic molecules, which are prevalent in pharmaceuticals and agrochemicals.

I. Synthesis of Tributyl-(4-methyl-3-pyridyl)stannane

A common and effective method for the synthesis of aryltributylstannanes involves the reaction of an organolithium species with tributyltin chloride. In the case of Tributyl-(4-methyl-3-pyridyl)stannane, the synthesis would logically proceed from 3-bromo-4-methylpyridine.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Lithium-Halogen Exchange: 3-bromo-4-methylpyridine is treated with a strong organolithium base, typically n-butyllithium, at low temperature to generate the corresponding 4-methyl-3-pyridyllithium.

-

Stannylation: The in situ generated organolithium reagent is then quenched with tributyltin chloride to afford the desired Tributyl-(4-methyl-3-pyridyl)stannane.

Caption: Proposed synthetic pathway for Tributyl-(4-methyl-3-pyridyl)stannane.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Bromo-4-methylpyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Tributyltin chloride

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, syringes, and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-4-methylpyridine (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add tributyltin chloride (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Tributyl-(4-methyl-3-pyridyl)stannane as a colorless oil.

II. Spectroscopic Characterization

The following sections detail the expected spectroscopic data for Tributyl-(4-methyl-3-pyridyl)stannane. It is important to note that these are predicted values based on known data for structurally similar compounds and general spectroscopic principles.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds. For organotin compounds, multinuclear NMR, including ¹H, ¹³C, and ¹¹⁹Sn, provides a wealth of information.

The ¹H NMR spectrum will show signals for the protons of the 4-methyl-3-pyridyl group and the tributyl groups.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-2 (pyridyl) |

| ~8.4 | d | 1H | H-6 (pyridyl) |

| ~7.2 | d | 1H | H-5 (pyridyl) |

| ~2.5 | s | 3H | -CH₃ (pyridyl) |

| ~1.5 | m | 6H | -Sn-CH₂-CH₂ -CH₂-CH₃ |

| ~1.3 | m | 6H | -Sn-CH₂-CH₂-CH₂ -CH₃ |

| ~1.1 | t | 6H | -Sn-CH₂ -CH₂-CH₂-CH₃ |

| ~0.9 | t | 9H | -Sn-CH₂-CH₂-CH₂-CH₃ |

Causality Behind Predictions:

-

The aromatic protons of the pyridine ring are expected to be in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-donating methyl group and the electropositive tin atom will influence their precise chemical shifts.

-

The methyl group on the pyridine ring will appear as a singlet in the typical benzylic proton region.

-

The protons of the butyl groups will show characteristic multiplets and triplets, with the protons closest to the tin atom being the most deshielded.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 (pyridyl) |

| ~150 | C-6 (pyridyl) |

| ~140 | C-4 (pyridyl) |

| ~135 | C-3 (pyridyl) |

| ~125 | C-5 (pyridyl) |

| ~29 | -Sn-CH₂-CH₂ -CH₂-CH₃ |

| ~27 | -Sn-CH₂-CH₂-CH₂ -CH₃ |

| ~22 | -CH₃ (pyridyl) |

| ~14 | -Sn-CH₂-CH₂-CH₂-CH₃ |

| ~10 | -Sn-CH₂ -CH₂-CH₂-CH₃ |

Causality Behind Predictions:

-

The chemical shifts of the pyridyl carbons are predicted based on the known effects of substituents on aromatic rings. The carbon directly attached to the tin atom (C-3) will be significantly influenced by the metal.

-

The chemical shifts of the butyl group carbons are based on typical values for tributyltin compounds.

¹¹⁹Sn NMR is a crucial technique for the characterization of organotin compounds. The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom.

Predicted ¹¹⁹Sn NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) |

| -40 to -60 |

Causality Behind Prediction:

-

The ¹¹⁹Sn chemical shift for tetraorganostannanes (R₄Sn) typically falls in a well-defined range. For aryltributylstannanes, the chemical shift is generally observed in the upfield region relative to the standard tetramethyltin (Me₄Sn) at 0 ppm. The predicted range is based on data for similar aryltributylstannanes.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₈H₃₃NSn, MW: 382.17 g/mol ) should be observed, although it may be weak due to facile fragmentation.

-

Loss of a Butyl Radical: A prominent peak at M-57, corresponding to the loss of a butyl radical (•C₄H₉), is a characteristic fragmentation pathway for tributyltin compounds.

-

Other Key Fragments:

-

Sn(C₄H₉)₂⁺

-

Sn(C₄H₉)⁺

-

Fragments corresponding to the 4-methyl-3-pyridyl cation.

-

The isotopic pattern of tin (multiple stable isotopes) will result in a characteristic cluster of peaks for all tin-containing fragments, which is a definitive indicator of the presence of tin.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| ~1600, ~1470 | C=C and C=N stretching (pyridine ring) |

| ~1460 | C-H bending (aliphatic) |

| ~800 | C-H out-of-plane bending (aromatic) |

Causality Behind Predictions:

-

The predicted absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule: a substituted pyridine ring and saturated alkyl chains.

III. Experimental Workflows and Data Interpretation

The following diagrams illustrate the logical flow of the structure elucidation process.

Caption: Overall workflow for the structure elucidation of Tributyl-(4-methyl-3-pyridyl)stannane.

Caption: Logic diagram for NMR data integration in structure elucidation.

IV. Safety and Handling

Organotin compounds are known for their toxicity and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Tributyltin compounds can be absorbed through the skin and are harmful if swallowed or inhaled. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information before handling.

V. Conclusion

The structure elucidation of Tributyl-(4-methyl-3-pyridyl)stannane relies on a synergistic application of modern spectroscopic techniques. While this guide presents predicted data due to the current lack of a primary literature reference with full experimental characterization, the outlined methodologies and expected spectral features provide a robust framework for researchers. The combination of multinuclear NMR, mass spectrometry, and infrared spectroscopy, when interpreted within the context of established chemical principles, allows for the confident confirmation of the structure and purity of this valuable synthetic intermediate.

VI. References

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524.

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions1997 , 50, 1–652.

-

PubChem. 3-(Tributylstannyl)pyridine. [Link]

-

Organic Syntheses. Tributyl[(methoxymethoxy)methyl]stannane. [Link]

-

European Chemicals Agency (ECHA). 3-(Tributylstannyl)pyridine - Hazard Information. [Link]

Sources

The Enduring Stannane: A Technical Guide to Organotin Compounds in Modern Organic Synthesis

Abstract

Organotin compounds, or stannanes, have carved an indispensable niche in the landscape of modern organic synthesis. First discovered by Edward Frankland in 1849, their utility has expanded dramatically, particularly with the advent of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of organotin chemistry for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing the synthesis and reactivity of organotin reagents, with a detailed focus on their application in pivotal carbon-carbon bond-forming reactions. Mechanistic insights, practical experimental protocols, and a critical evaluation of the advantages and limitations of this chemistry will be presented. Furthermore, this document will address the crucial aspects of handling and safety, ensuring a comprehensive understanding for the practicing chemist.

The Foundation: Structure, Properties, and Synthesis of Organotin Reagents

Organotin compounds are characterized by the presence of at least one tin-carbon (Sn-C) bond. The versatility of organotin chemistry stems from the unique nature of this bond and the ability to modulate the reactivity of the tin center by varying its substituents. Generally, organotin compounds are classified based on the oxidation state of tin, with tin(IV) compounds being the most common and synthetically useful.

Structural Diversity and Physicochemical Properties

The reactivity of organotin compounds is intrinsically linked to the number and nature of the organic substituents attached to the tin atom. Tetraorganotins (R₄Sn) are generally stable, non-polar compounds, while organotin halides (RₓSnY₄₋ₓ) exhibit increasing Lewis acidity and reactivity as the number of electronegative 'Y' groups increases.[1] The Sn-C bond is weaker than a C-C or C-Si bond, yet it is relatively non-polar, rendering it stable to air and moisture.[2] This stability allows for the isolation and purification of many organotin reagents.

| Compound Class | General Formula | Key Characteristics | Primary Applications |

| Tetraorganotins | R₄Sn | Stable, non-polar, poor Lewis acids | Precursors for other organotin reagents |

| Organotin Halides | R₃SnX, R₂SnX₂, RSnX₃ | Increasing Lewis acidity with more halides, reactive | Synthesis of other organotin compounds, catalysts |

| Organotin Hydrides | R₃SnH | Excellent radical reducing agents | Radical dehalogenations, hydrostannylation |

| Organotin Oxides | (R₃Sn)₂O, R₂SnO | Precursors for alkoxides and carboxylates | Catalysts, synthesis of other organotin derivatives |

Synthesis of Organotin Reagents: A Practical Overview

The synthesis of organotin reagents is well-established, with several reliable methods at the disposal of the synthetic chemist. The choice of method often depends on the desired substitution pattern and the nature of the organic group to be introduced.

1.2.1. From Grignard and Organolithium Reagents: The most common approach involves the reaction of a tin halide, typically tin tetrachloride (SnCl₄) or an alkyltin halide, with a Grignard or organolithium reagent. This method allows for the stepwise introduction of organic groups.

Experimental Protocol: Synthesis of Tetravinyltin

Objective: To synthesize tetravinyltin, a common precursor for Stille coupling reactions.

Materials:

-

Tin(IV) chloride (SnCl₄), 1 M solution in heptane

-

Vinylmagnesium bromide, 1 M solution in THF

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with a 1 M solution of vinylmagnesium bromide in THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1 M solution of tin(IV) chloride in heptane via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the tetravinyltin by vacuum distillation.

1.2.2. Hydrostannylation: This method involves the addition of an organotin hydride (R₃SnH) across a multiple bond, such as an alkyne or alkene. The reaction can be initiated by radicals or transition metal catalysts, offering control over regioselectivity and stereoselectivity.

The Workhorse of Cross-Coupling: The Stille Reaction

The palladium-catalyzed cross-coupling of organotin compounds with organic halides or triflates, known as the Stille reaction, is a cornerstone of modern organic synthesis. Its broad functional group tolerance, neutral reaction conditions, and the stability of the organotin reagents contribute to its widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals.[3]

The Catalytic Cycle: A Mechanistic Dissection

The Stille coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organic group (R²) is transferred from the organotin reagent (R²-SnR₃) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic partners.[4][5] This is often the rate-determining step. Recent studies suggest a complex mechanism for transmetalation that can be influenced by the ligands on palladium and the nature of the organotin reagent.[6]

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Practical Considerations and Optimization

While the Stille coupling is highly versatile, successful execution requires careful consideration of several factors:

-

Catalyst and Ligands: A wide range of palladium sources and phosphine ligands can be employed. The choice of ligand can significantly impact reaction rates and yields.

-

Solvent: Aprotic polar solvents like THF, DMF, and dioxane are commonly used.

-

Additives: In some cases, additives such as copper(I) salts or fluoride sources can accelerate the transmetalation step.

Beyond Coupling: Diverse Applications of Organotins

While the Stille reaction is a major application, the utility of organotin compounds extends to other important transformations.

Radical Chemistry with Organotin Hydrides

Organotin hydrides, particularly tributyltin hydride (Bu₃SnH), are powerful reagents for radical-mediated reactions.[7] The relatively weak Sn-H bond can be homolytically cleaved to generate a tributyltin radical, which can initiate a variety of transformations, including dehalogenations, cyclizations, and intermolecular additions.

Caption: General mechanism for a radical dehalogenation using Bu₃SnH.

Allyltin Reagents in Carbonyl Additions

Allyltin reagents, such as allyltributyltin, are versatile nucleophiles for the allylation of carbonyl compounds.[8] These reactions can be promoted by Lewis acids and often exhibit high levels of stereoselectivity. The versatility of the allyl group makes these reagents highly valuable in the synthesis of complex natural products.[8]

Safety and Handling of Organotin Compounds

A crucial aspect of working with organotin compounds is a thorough understanding of their toxicity. The toxicity of organotin compounds varies significantly with the number and nature of the organic substituents.[9] Tri- and di-substituted organotins are generally the most toxic.[9] For instance, tributyltin and triphenyltin compounds are known to be potent biocides.

Key Safety Precautions:

-

Handling: All manipulations of organotin compounds should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Waste Disposal: Organotin waste must be disposed of as hazardous waste according to institutional guidelines.

-

Toxicity: Be aware of the specific toxicity of the organotin compound being used. Trimethyltin chloride, for example, is highly toxic by all routes of exposure.[9] Chronic exposure can lead to neurological damage.[10]

Applications in Drug Development and Beyond

The unique reactivity of organotin compounds has led to their application in various stages of drug development and materials science. The Stille coupling, in particular, has been instrumental in the synthesis of numerous biologically active molecules. Furthermore, certain organotin compounds themselves have been investigated for their potential as anticancer agents, often showing promise in inducing apoptosis in cancer cells.[11][12][13]

Conclusion

Organotin compounds remain a powerful tool in the arsenal of the modern synthetic chemist. Their stability, coupled with their diverse reactivity in key bond-forming reactions like the Stille coupling and radical transformations, ensures their continued relevance. A thorough understanding of their synthesis, reactivity, and handling is paramount for their safe and effective use in the laboratory. As the demand for increasingly complex molecules in drug discovery and materials science grows, the strategic application of organotin chemistry will undoubtedly continue to play a vital role.

References

-

Organotin chemistry. Wikipedia. [Link]

-

Introduction to Organotin Chemistry - and Applications. Gelest, Inc. [Link]

-

Wagulde, S., Quirion, K. P., Alturaifi, T. M., Liu, P., & Gevorgyan, V. (2025). Directed Halogen Atom Transfer (DIXAT): A Powerful Tool for Chemoselective Generation of Aryl Radicals Toward Remote C(sp3)–H Functionalization of Aliphatic Amines. Journal of the American Chemical Society, 147(32), 29367-29376. [Link]

-

Allyltributyltin. Organic Syntheses Procedure. [Link]

-

Organotin Compounds. Chemical Reviews. [Link]

-

Transmetalation. Wikipedia. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds. NCBI - NIH. [Link]

-

Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. PMC. [Link]

-

Organotin Reagents. Jeyam Scientific. [Link]

-

Rull, S. G., Funes-Ardoiz, I., Maya, C., Maseras, F., Fructos, M. R., Belderrain, T. R., & Nicasio, M. C. (2018). Elucidating the Mechanism of Aryl Aminations Mediated by NHC-Supported Nickel Complexes: Evidence for a Nonradical Ni(0)/Ni(II) Pathway. ACS Catalysis, 8(5), 3733-3742. [Link]

-

TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Agency for Toxic Substances and Disease Registry. [Link]

-

Organotin(IV) Complexes as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy: A Narrative Review. [Link]

-

Preparation, Properties and Reactions of Organotin Hydrides. UCL Discovery. [Link]

-

Stille Coupling. Chemistry LibreTexts. [Link]

-

Highly regioselective .alpha.-allylation of N-(alkoxycarbonyl)pyridinium salts by means of allyltin reagents. The Journal of Organic Chemistry. [Link]

-

Ghazi, D., Rasheed, Z., & Yousif, E. (2018). Review of organotin compounds: chemistry and applications. International Journal of Research in Engineering and Innovation, 2(4), 340-348. [Link]

-

Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. MDPI. [Link]

-

Curran, D. P., Luo, Z., & Degenkolb, P. (1998). "Propylene spaced" allyl tin reagents: a new class of fluorous tin reagents for allylations under radical and metal-catalyzed conditions. Bioorganic & medicinal chemistry letters, 8(17), 2403–2408. [Link]

-

Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]

-

Unraveling the Stille Reaction: A Closer Look at Transmetalation Mechanisms. Oreate AI. [Link]

-

Stille reaction. Wikipedia. [Link]

-

Tributyltin hydride (Tributylstannane) / Organotin hydrides. Organic Chemistry Portal. [Link]

-

Transmetalation. Grokipedia. [Link]

-

Bicyclic allyltin derivatives through selective “one pot” hydrostannation - Diels-Alder reaction. CONICET. [Link]

-

Yousif, E., & Ghazi, D. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers.[Link]

-

Total (Bio)Synthesis: Strategies of Nature and of Chemists. PMC - PubMed Central. [Link]

-

Branco, V., Libinotto, F., & Rocha, J. B. T. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 593. [Link]

-

Organotin (IV) Dithiocarbamate Compounds as Potential Anticancer Agents. [Link]

-

Seyferth, D., & Mammarella, R. E. (1979). The Preparation of Substituted Allyllithium Reagents from Allyltin Compounds by Transmetalation. Defense Technical Information Center. [Link]

-

Organo-tin compounds. Department of Climate Change, Energy, the Environment and Water. [Link]

-

Synthesis and Characterization of Novel Organotin-Phosphorous Compounds II. PMC - NIH. [Link]

- Process for the direct synthesis of organotin compounds and their use.

-

Organotin Compounds. Springer Nature Link. [Link]

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. gelest.com [gelest.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Transmetalation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Unraveling the Stille Reaction: A Closer Look at Transmetalation Mechanisms - Oreate AI Blog [oreateai.com]

- 7. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organotin(IV) Complexes as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy: A Narrative Review | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Tributyl-(4-methyl-3-pyridyl)stannane for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Tributyl-(4-methyl-3-pyridyl)stannane, a versatile organotin reagent crucial for the synthesis of complex molecules in the pharmaceutical and life sciences sectors. This document will delve into its commercial availability, key applications, and practical considerations for its use in the laboratory, with a particular focus on its role in drug discovery and development.

Introduction: The Strategic Importance of Pyridylstannanes in Medicinal Chemistry

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in a vast array of approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone for designing molecules with specific biological activities. Consequently, the development of efficient methods for incorporating the pyridine moiety into complex molecular architectures is of paramount importance.

Tributyl-(4-methyl-3-pyridyl)stannane and its isomers are key building blocks that enable the introduction of a substituted pyridine ring through the powerful palladium-catalyzed Stille cross-coupling reaction. Organostannanes, like the tributyltin derivatives, are favored in many synthetic campaigns due to their stability to air and moisture, broad functional group tolerance, and predictable reactivity.[1] These characteristics make them particularly valuable in the lengthy and often challenging synthetic sequences required for drug development.

Commercial Availability and Physicochemical Properties

Tributyl-(4-methyl-3-pyridyl)stannane is commercially available from specialized chemical suppliers, facilitating its use in research and development.

Table 1: Commercial Suppliers of Tributyl-(4-methyl-3-pyridyl)stannane

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Form |

| Sigma-Aldrich | SYX00056 | 1204580-81-3 | C₁₈H₃₃NSn | 382.17 | Solid |

| Sunway Pharm Ltd | CB39867 | 1204580-81-3 | C₁₈H₃₃NSn | 382.17 | Not specified |

It is important to note that while commercially available, detailed analytical data such as a Certificate of Analysis (CoA) with specific batch data (e.g., NMR, GC-MS) for Tributyl-(4-methyl-3-pyridyl)stannane may not be readily provided by all suppliers. Researchers should be prepared to perform their own quality control to verify the identity and purity of the reagent. For context, the PubChem entry for the related compound, 2-(Tributylstannyl)pyridine, provides some spectral data.[2]

Physicochemical Properties (Predicted and from related compounds):

-

Appearance: Typically a solid or oil.

-

Solubility: Soluble in common organic solvents such as THF, dioxane, and toluene.

-

Stability: Generally stable to air and moisture, but should be stored under an inert atmosphere to prevent slow degradation.

Safety and Handling of Organotin Reagents

Organotin compounds, including Tributyl-(4-methyl-3-pyridyl)stannane, are toxic and require careful handling.

GHS Hazard Statements for Tributyl-(4-methyl-3-pyridyl)stannane and related compounds include: [2][3]

-

H301: Toxic if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

Handling Precautions:

-

Always handle organotin reagents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Dispose of organotin waste according to institutional and local regulations. Tin byproducts from reactions are also toxic and must be handled and disposed of with care.

The Stille Cross-Coupling Reaction: A Cornerstone Application

The primary utility of Tributyl-(4-methyl-3-pyridyl)stannane lies in its application as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the stannane and an organic electrophile, typically an aryl or vinyl halide or triflate.[1][4]

The catalytic cycle of the Stille reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

Field-Proven Insights: Causality Behind Experimental Choices

The success of a Stille coupling reaction is highly dependent on the choice of catalyst, ligands, solvent, and any additives.

-

Catalyst: A palladium(0) source is required to initiate the catalytic cycle. While Pd(PPh₃)₄ is commonly used, other sources like Pd₂(dba)₃ with the addition of a phosphine ligand are also effective. The choice of catalyst can influence reaction rates and substrate scope.

-

Ligands: The ligands on the palladium center are critical for stabilizing the catalyst and modulating its reactivity. Electron-rich and bulky phosphine ligands often promote the oxidative addition step and can be beneficial for less reactive electrophiles like aryl chlorides.

-

Solvent: Anhydrous, polar aprotic solvents such as DMF, dioxane, or THF are typically used to ensure the solubility of the reactants and the palladium complex.

-

Additives: In some cases, additives can significantly improve reaction outcomes. For example, the addition of a copper(I) salt can accelerate the transmetalation step, particularly for sterically hindered or electron-rich stannanes. Lithium chloride is also often used to facilitate the reaction, though its exact role is complex and can be substrate-dependent.

Self-Validating Protocol: Stille Coupling of a 3-Pyridylstannane with an Aryl Bromide

This protocol provides a detailed, step-by-step methodology for a representative Stille coupling reaction.

Reaction Scheme:

Materials:

-

Aryl bromide (1.0 equiv)

-

Tributyl-(4-methyl-3-pyridyl)stannane (1.1 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Anhydrous solvent (e.g., Toluene, DMF, or Dioxane)

-

Inert gas (Argon or Nitrogen)

Experimental Procedure:

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide and the palladium catalyst under a stream of inert gas.

-

Solvent Addition: Add the anhydrous solvent via syringe. Stir the mixture for several minutes to ensure dissolution of the solids.

-

Reagent Addition: Add the Tributyl-(4-methyl-3-pyridyl)stannane to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Figure 2: Experimental workflow for a typical Stille cross-coupling reaction.

Applications in Drug Discovery: Case Studies

The pyridine moiety can be crucial for binding to the target protein, improving pharmacokinetic properties, or modulating the overall physicochemical profile of a drug candidate. The use of pyridylstannanes in Stille couplings provides a reliable and versatile method to explore these possibilities.

Conclusion

Tributyl-(4-methyl-3-pyridyl)stannane is a valuable and commercially available building block for medicinal chemists and researchers in drug discovery. Its primary application in the Stille cross-coupling reaction provides a robust method for the synthesis of complex molecules containing a substituted pyridine ring. While the toxicity of organotin compounds necessitates careful handling, the benefits of their stability and broad functional group tolerance often outweigh the drawbacks in the context of complex target-oriented synthesis. As the demand for novel therapeutics containing the pyridine scaffold continues to grow, the importance of reagents like Tributyl-(4-methyl-3-pyridyl)stannane in the drug development pipeline is set to increase.

References

-

PubChem. 3-(Tributylstannyl)pyridine. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

PubChem. 2-(Tributylstannyl)pyridine. [Link]

Sources

Preliminary Reactivity Studies of Pyridylstannanes: A Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis, reactivity, and applications of pyridylstannanes, a class of organometallic compounds pivotal to modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical narrative that delves into the causal relationships behind experimental choices, ensuring both scientific integrity and practical utility.

Introduction: The Strategic Value of the Pyridine Moiety

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule.[1][2] The introduction of a stannyl group onto this heterocycle unlocks a versatile toolkit for carbon-carbon bond formation, most notably through the Stille cross-coupling reaction.[3][4] This guide will illuminate the preliminary reactivity studies of pyridylstannanes, providing a foundational understanding for their effective utilization in complex molecule synthesis.

Synthesis of Pyridylstannanes: Accessing the Key Reagents

The judicious choice of synthetic route to pyridylstannanes is critical and is primarily dictated by the desired isomer and the functional group tolerance of the starting material. Two principal strategies dominate the landscape: lithium-halogen exchange followed by stannylation, and palladium-catalyzed stannylation.

Synthesis via Lithiation-Stannylation

This method is a cornerstone for the preparation of pyridylstannanes, particularly from halopyridine precursors. The process involves the generation of a pyridyllithium intermediate, which is then quenched with a trialkyltin halide.

Experimental Protocol: Synthesis of 2-(Tributylstannyl)pyridine

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a dropping funnel is charged with 2-bromopyridine (1.0 eq) and anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.05 eq) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Stannylation: Tributyltin chloride (Bu₃SnCl, 1.1 eq) is added dropwise to the freshly prepared 2-pyridyllithium solution at -78 °C.

-

Workup: The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 2-(tributylstannyl)pyridine as a colorless oil.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The lithiation of pyridines is conducted at low temperatures to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring or decomposition of the thermally sensitive pyridyllithium intermediate.

-

Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water. Therefore, stringent anhydrous conditions are paramount for the success of the reaction.

-

Inert Atmosphere (Argon): The use of an inert atmosphere prevents the quenching of the organolithium intermediate by atmospheric oxygen and moisture.

Diagram of the Lithiation-Stannylation Workflow

Caption: Workflow for the synthesis of 2-(tributylstannyl)pyridine.

Palladium-Catalyzed Stannylation

An alternative and often milder approach involves the palladium-catalyzed cross-coupling of a halopyridine with a distannane reagent, such as hexabutyldistannane (Bu₃SnSnBu₃). This method can be particularly advantageous for substrates that are sensitive to strongly basic organolithium reagents.

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-(Tributylstannyl)pyridine

-

Reaction Setup: A Schlenk flask is charged with 4-chloropyridine (1.0 eq), hexabutyldistannane (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent like toluene or dioxane.

-

Reaction Execution: The mixture is degassed and heated under an inert atmosphere at a temperature typically ranging from 80 to 110 °C for several hours, or until reaction completion is observed by TLC or GC-MS.

-

Workup and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 4-(tributylstannyl)pyridine.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A Pd(0) species is essential to initiate the catalytic cycle through oxidative addition to the carbon-halogen bond of the chloropyridine.

-

Ligands (e.g., PPh₃): Phosphine ligands stabilize the palladium center and modulate its reactivity, influencing the efficiency of the catalytic cycle.

-

Inert Atmosphere: Although the reagents are generally more stable than organolithiums, an inert atmosphere is still recommended to prevent the oxidation of the Pd(0) catalyst.

Core Reactivity: The Stille Cross-Coupling Reaction

The Stille reaction is the most prominent application of pyridylstannanes, enabling the formation of a C-C bond between the pyridyl moiety and an organic electrophile. The reaction is prized for its tolerance of a wide array of functional groups.[3][4]

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Diagram of the Stille Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Mechanistic Considerations for Pyridylstannanes

The position of the nitrogen atom in the pyridine ring can influence the rate of the transmetalation step. The lone pair on the nitrogen can potentially coordinate to the palladium center, affecting the electron density and steric environment around the metal. While comprehensive computational studies specifically on pyridylstannane isomers are still emerging, it is generally observed that 2-pyridylstannanes can exhibit different reactivity profiles compared to their 3- and 4-isomers due to this potential for chelation.

The Role of Additives

The efficiency of the Stille coupling can often be enhanced by the use of additives.

-

Copper(I) Salts (e.g., CuI): Copper(I) iodide is a widely used co-catalyst that is believed to facilitate the transmetalation step.[5] One proposed mechanism involves a rapid tin-copper exchange to form a more reactive organocuprate species, which then undergoes transmetalation with the palladium complex.

-

Lithium Chloride (LiCl): LiCl is thought to accelerate the reaction by aiding the dissociation of ligands from the palladium center, thereby creating a more accessible coordination site for the incoming organostannane. It can also assist in the cleavage of the tin-halide bond formed during transmetalation.

Table 1: Comparative Yields of Stille Coupling with Pyridylstannane Isomers